(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted oxirane with a methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydro-1,3-oxazole derivatives.
Scientific Research Applications
(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which (4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole: can be compared with other oxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its chiral center and the specific arrangement of functional groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
185149-35-3 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H15NO2/c1-14-8-7-12-13-11(9-15-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
InChI Key |
YWWQVAQVNFBSFW-NSHDSACASA-N |
Isomeric SMILES |
COCCC1=N[C@@H](CO1)C2=CC=CC=C2 |
Canonical SMILES |
COCCC1=NC(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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